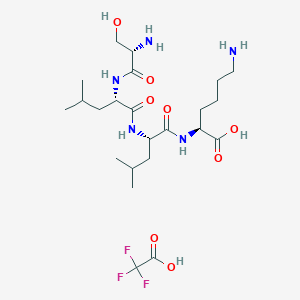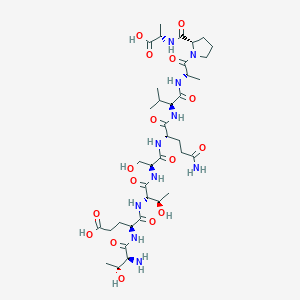
Bak BH3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bak BH3 is derived from the BH3 domain of Bak, can antagonize the function of Bcl-xL in cells.
Applications De Recherche Scientifique
Bak BH3 in Apoptosis Initiation and Regulation
Bak BH3, a critical component of the Bcl-2 family, plays a significant role in apoptosis. Moldoveanu et al. (2013) highlighted the activation of Bak through its interaction with BID BH3, emphasizing the 'hit-and-run' mechanism of BID dissociation allowing Bak oligomerization. This process is central to mitochondrial outer-membrane permeabilization (MOMP) and apoptosis initiation (Moldoveanu et al., 2013). Dewson et al. (2008) further detailed this interaction, indicating that the exposure of Bak’s BH3 domain and subsequent homodimerization through BH3:groove interactions are critical steps in its apoptotic function (Dewson et al., 2008).
Structural Insights and Activation Mechanisms
Brouwer et al. (2017) presented crystal structures of an activator BH3 peptide bound to Bak, providing insights into its structure-based design and how BH3 derivatives can inhibit Bak activation, revealing the nuanced regulation of Bak’s proapoptotic activity (Brouwer et al., 2017). Uo et al. (2005) explored the expression of N-Bak, a BH3 domain-only Bak isoform in neurons, and its role in neuronal apoptosis, indicating a distinct tissue-specific expression and function of Bak variants (Uo et al., 2005).
Therapeutic Implications and Disease Connections
The study by Park et al. (2021) on small molecule Bak activators for lung cancer therapy highlights the therapeutic potential of targeting Bak BH3 domains in cancer treatment. They demonstrated how these small molecules can bind to the BH3 domain of Bak, promoting its proapoptotic function and offering new avenues for lung cancer treatment (Park et al., 2021). The research by Ghiotto et al. (2009) further underlines the crucial role of BH3-only proteins, including Bak, in cell death regulation and their potential in disease therapy, particularly in cancer and neurodegenerative conditions (Ghiotto et al., 2009).
Propriétés
Nom du produit |
Bak BH3 |
|---|---|
Formule moléculaire |
C₇₂H₁₂₅N₂₅O₂₄ |
Poids moléculaire |
1724.90 |
Séquence |
One Letter Code: GQVGRQLAIIGDDINR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





